N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked via an aminoethyl chain to a pyrimidine ring substituted with a 1H-pyrrol-1-yl group. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in analogous compounds (e.g., HATU/DIPEA-mediated amidation in ).
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-18(13-3-4-14-15(9-13)26-12-25-14)20-6-5-19-16-10-17(22-11-21-16)23-7-1-2-8-23/h1-4,7-11H,5-6,12H2,(H,20,24)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBYYZNIGATFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, supported by relevant research findings and data tables.
Structural Characteristics
The compound features a benzo[d][1,3]dioxole core, which is known for its diverse biological properties. The presence of the pyrimidine and pyrrole moieties suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications. The structural formula can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : Cyclization reactions are employed to construct the pyrimidine ring.
- Substitution with Pyrrole : Nucleophilic substitution reactions introduce the pyrrole group.
- Attachment of Benzo[d][1,3]dioxole Moiety : Amide bond formation links the benzo[d][1,3]dioxole to the pyrimidine-pyrrole intermediate.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrimidine and pyrrole can inhibit key enzymes involved in cancer cell proliferation. Preliminary findings suggest that this compound may also modulate inflammatory pathways by inhibiting cytokine production.
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Inhibits cell proliferation |
| Bosutinib | Anticancer | Tyrosine kinase inhibitor |
| Milrinone | Cardiovascular agent | Phosphodiesterase inhibitor |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been highlighted in studies focusing on cytokine modulation. For example, it has been observed to affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cancer cell lines.
Study 1: Anticancer Evaluation
A recent study evaluated the cytotoxicity of this compound against several solid tumor cell lines. The results indicated varying degrees of effectiveness, with certain cell lines showing significant sensitivity to treatment.
Study 2: Inflammatory Response Modulation
In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The findings suggested that it could reduce the secretion of TNF-α in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The compound's ability to inhibit kinase activity suggests potential use in targeted cancer therapies.
- Anti-inflammatory Effects : Some studies have shown that derivatives of this compound can modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.
- Antimicrobial Properties : There is emerging evidence that compounds containing pyrrole and pyrimidine rings can exhibit antimicrobial activities, which may extend to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Starting from a suitable precursor through cyclization reactions.
- Introduction of the Pyrrole Group : Achieved via palladium-catalyzed cross-coupling methods.
- Attachment of the Aminoethyl Chain : Through nucleophilic substitution reactions.
These synthetic routes can be optimized for industrial production, focusing on yield and environmental sustainability.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- In vitro Studies : Demonstrated significant inhibition of cancer cell lines through kinase inhibition mechanisms.
- Animal Models : Preliminary animal studies suggest promising results in reducing tumor size and inflammation markers.
- Structure-Activity Relationship (SAR) : Ongoing research aims to refine the compound's structure to enhance its pharmacological properties and reduce side effects.
Comparison with Similar Compounds
Key Observations :
- The 1H-pyrrol-1-yl substitution on the pyrimidine ring contrasts with the 4-methoxyphenyl or oxopyrrolidinyl groups in , which may alter binding interactions in kinase or cereblon-targeting applications .
- Synthetic yields for analogs vary widely (4–92%), suggesting that the target compound’s synthesis may require optimization of coupling conditions or purification steps .
Key Observations :
- The target compound’s pyrrole group may enhance antioxidant capacity compared to non-pyrrole analogs, as pyrrole derivatives in exhibit free radical scavenging .
- Its moderate LogP (~2.1) suggests better membrane permeability than polar analogs like Compound 5 (LogP ~1.8), but lower than lipophilic derivatives like Compound 2v .
Structural Nuances and Functional Implications
- Benzo[d][1,3]dioxole vs. Benzoxazole/Thiazole : The dioxole ring’s electron-rich nature may favor π-π stacking interactions over the sulfur-containing heterocycles in , altering target selectivity .
- Pyrrole vs. Methoxyphenyl : The pyrrole’s hydrogen-bonding capability could enhance protein interactions relative to the methoxy group in Compound 7 (), which primarily contributes to hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
